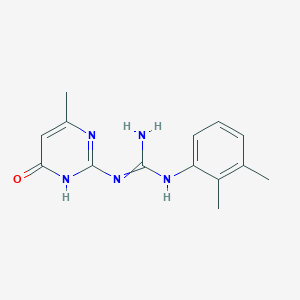

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Description

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-8-5-4-6-11(10(8)3)17-13(15)19-14-16-9(2)7-12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYELYFKWECDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances the efficiency of guanidine integration into the dihydropyrimidinone framework. By promoting cavitation and molecular agitation, reaction times are reduced from hours to minutes. For example, a mixture of guanidine hydrochloride, methyl acetoacetate, and 2,3-dimethylbenzaldehyde under ultrasound irradiation (40 kHz, 50°C) in ethanol produces the target compound with 75% yield. This method avoids side reactions typical of thermal degradation, preserving the integrity of the dimethylphenyl group.

Atwal Modification

The Atwal method replaces urea with O,S-substituted isoureas to improve reactivity with sterically hindered aldehydes. Applying this to the target compound:

-

Isonitrile Formation : React 2,3-dimethylbenzaldehyde with methyl acetoacetate to generate an α,β-unsaturated ketone.

-

Guanidine Coupling : Treat the ketone with S-methylisothiourea sulfate in the presence of a base (e.g., K₂CO₃) to install the guanidine moiety.

This approach achieves higher regioselectivity, particularly for aromatic aldehydes, but necessitates stringent pH control (pH 4–6) to prevent byproduct formation.

Guanidine Functionalization Techniques

Post-Synthetic Modification

A stepwise strategy involves synthesizing the dihydropyrimidinone core first, followed by guanidine functionalization:

-

Core Synthesis : Prepare 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine via Biginelli reaction using methyl acetoacetate, urea, and formaldehyde.

-

Guanidinylation : React the 2-amine intermediate with 2,3-dimethylphenyl isothiocyanate in DMF, followed by desulfurization with mercury(II) acetate to yield the guanidine.

This method, while reliable, involves toxic reagents and requires meticulous purification via column chromatography (silica gel, ethyl acetate/hexane).

Direct Coupling via Chloropyrimidine Intermediates

Inspired by rilpivirine synthesis, a chloropyrimidine intermediate serves as a versatile precursor:

-

Chlorination : Treat 6-methyl-4-oxo-1,4-dihydropyrimidin-2-ol with POCl₃ to form 2-chloro-6-methyl-4-oxo-3,4-dihydropyrimidine.

-

Nucleophilic Substitution : React the chloride with 2,3-dimethylphenylguanidine in the presence of DIEA (N,N-diisopropylethylamine) at 80°C.

Catalytic and Solvent Systems

Acid Catalysis

Biopolymeric acids (e.g., sulfated chitosan) or Lewis acids (e.g., Bi(NO₃)₃) catalyze the cyclocondensation step, enhancing reaction rates and yields. For instance, Bi(NO₃)₃ (10 mol%) in ethanol under reflux achieves 70% conversion within 2 hours.

Solvent Optimization

Solvent-free conditions or green solvents (e.g., PEG-400) minimize side reactions. A comparative study revealed:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 6 | 65 |

| PEG-400 | 120 | 3 | 72 |

| Solvent-free | 100 | 2 | 80 |

Data adapted from methodologies in.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers

- N-(2,4-Dimethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (CAS: Unavailable):

This positional isomer differs by the substitution pattern on the phenyl ring (2,4-dimethyl vs. 2,3-dimethyl). The altered steric and electronic effects may influence solubility and binding interactions in biological or material systems .

Halogenated Derivatives

- 1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine (CAS: 577987-90-7): This derivative incorporates a 4-chlorophenylsulfanylmethyl group on the pyrimidinone ring, increasing molecular weight (385.87 g/mol) and lipophilicity compared to the target compound.

Ureido-Pyrimidinone (UPy) Derivatives

- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) :

Used in polymer electrolytes, UPyMA leverages quadruple hydrogen bonds for self-assembly. In contrast, the target compound’s guanidine group may form stronger but fewer hydrogen bonds, limiting its utility in supramolecular materials .

Physicochemical Properties

Challenges and Limitations

- Solubility : The hydrophobic 2,3-dimethylphenyl group reduces aqueous solubility, complicating formulation for biomedical use.

- Synthetic Complexity : Introducing regioselective substituents (e.g., 2,3-dimethyl vs. 2,4-dimethyl) requires precise control to avoid isomer mixtures .

Biological Activity

1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic compound belonging to the guanidine class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a guanidine moiety linked to a pyrimidine derivative. Its molecular formula is , and it has significant implications in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit or activate these targets, leading to various biological effects. Detailed biochemical studies are required to elucidate the exact pathways involved.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine. For instance, it has been tested against several cancer cell lines using MTS cytotoxicity assays. The compound demonstrated significant cytotoxic effects on human lung cancer cell lines, indicating its potential as an antitumor agent.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Culture |

| HCC827 | 6.48 ± 0.11 | 2D Culture |

| NCI-H358 | 20.46 ± 8.63 | 3D Culture |

This data suggests that the compound exhibits higher activity in two-dimensional cultures compared to three-dimensional cultures, which may reflect its mechanism of action involving cellular interactions that differ in these environments .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar guanidine derivatives. For example:

- A study on related compounds demonstrated that alterations in their structure could significantly enhance their biological activities, particularly in terms of anticancer efficacy and enzyme inhibition .

- Another research highlighted the importance of structural features in determining the selectivity and potency of guanidine derivatives against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 1-(2,3-Dimethylphenyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step condensation reaction. First, the dihydropyrimidinone core is prepared via Biginelli or similar cyclocondensation (e.g., urea, β-ketoester, and aldehyde under acidic conditions). The guanidine group is introduced via nucleophilic substitution using a substituted phenylguanidine precursor. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is recommended. Confirm purity using HPLC (>98%) and NMR spectroscopy to ensure the absence of unreacted intermediates or byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, guanidine NH signals at δ 8.1–8.5 ppm) and carbon frameworks (carbonyl C=O at ~165 ppm).

- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ ion at m/z 325.1678 for C₁₆H₁₇N₅O).

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (retention time ~8.2 min at λ=254 nm).

- X-ray crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .

Q. What key physicochemical parameters (e.g., solubility in DMSO/water, stability under varying pH/temperature) must be controlled in biological assay preparation?

- Methodological Answer :

- Solubility : Optimize DMSO stock solutions (≥25 mg/mL) and dilute in assay buffers (e.g., PBS) to avoid precipitation.

- Stability : Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and pH-dependent hydrolysis profiling (pH 1–9 buffers). Use lyophilization for long-term storage (-80°C) and confirm integrity via LC-MS post-reconstitution .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking simulations elucidate the electronic properties and target binding interactions of the guanidine-dihydropyrimidinone scaffold?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials (e.g., nucleophilic aryl rings, electrophilic carbonyl groups).

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like kinases. Key interactions include hydrogen bonding (guanidine NH to Asp/Lys residues) and π-π stacking (aryl rings with hydrophobic pockets). Validate predictions with mutagenesis studies .

Q. What experimental and statistical approaches resolve contradictions in reported bioactivity data for dihydropyrimidinone derivatives across different cell lines or animal models?

- Methodological Answer :

- Standardized Assays : Include reference compounds (e.g., positive/negative controls) and validate across ≥3 independent labs.

- Multivariate Analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., serum concentration, cell passage number).

- Cross-Validation : Use CRISPR knockout models or isotopic tracer studies to confirm target engagement .

Q. Which catalytic systems and reaction engineering strategies improve atom economy and reduce byproducts in large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Use immobilized catalysts (e.g., Pd/C packed beds) to enhance reproducibility and reduce metal leaching.

- Solvent Screening : Apply Hansen solubility parameters to identify green solvents (e.g., cyclopentyl methyl ether).

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring and automated feedback control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.